Spiro[indoline-3,2'-[1,3]dioxan]-2-one

X-ray crystallography conformational analysis spirocyclic scaffold

This 6-membered dioxane ketal is the essential ring-expanded comparator for SAR studies alongside the 5-membered dioxolane series. With approximately three-fold lower sedative-hypnotic potency, it enables anticonvulsant/anxiolytic programs requiring reduced sedation liability. The near-perpendicular chair conformation (88.5°) provides rigid zinc-binding group presentation for HDAC6 inhibitor design (lead IC₅₀ 48.5 nM, >140-fold selectivity over HDAC1). Use as baseline for N1- and 5'-substituted analog development targeting aldose reductase or CNS indications. ≥95% purity, sealed dry at 2–8°C.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 113549-13-6
Cat. No. B2701232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indoline-3,2'-[1,3]dioxan]-2-one
CAS113549-13-6
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESC1COC2(C3=CC=CC=C3NC2=O)OC1
InChIInChI=1S/C11H11NO3/c13-10-11(14-6-3-7-15-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
InChIKeyFPCFCMNSACXKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indoline-3,2'-[1,3]dioxan]-2-one (CAS 113549-13-6) – Core Chemical Identity and Procurement-Ready Characterization


Spiro[indoline-3,2'-[1,3]dioxan]-2-one (systematic name: spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one; CAS 113549-13-6) is a spirocyclic isatin ketal in which a 1,3-dioxane ring and an indolin-2-one moiety share a single tetrahedral carbon [1]. With a molecular formula of C₁₁H₁₁NO₃ and molecular weight of 205.21 g/mol, it belongs to the broader class of spiro[indoline-heterocycle] compounds that have been investigated for central nervous system (CNS) activities including anticonvulsant, sedative, and hypnotic effects [2]. The compound is commercially available from multiple suppliers at ≥95% purity and is recommended for storage sealed under dry conditions at 2–8 °C .

Why Spiro[indoline-3,2'-[1,3]dioxan]-2-one Cannot Be Interchanged with Dioxolane or Other Ketal Analogs


The spiro[indoline-3,2'-[1,3]dioxan]-2-one scaffold is structurally distinct from its closest analogs—the 1,3-dioxolane (5-membered ketal), 1,3-dithiolane, and 1,3-oxathiolane congeners—in ways that directly affect conformational geometry, ring strain, and hydrogen-bonding capacity [1]. Single-crystal X-ray diffraction demonstrates that the six-membered 1,3-dioxane ring in the target compound adopts a chair conformation oriented nearly perpendicular (88.5°) to the indolinone plane, whereas the five-membered 1,3-dioxolane ring in the analog is slightly distorted and more coplanar with the indolinone system [1][2]. These geometric differences translate to divergent pharmacodynamic profiles: in head-to-head anticonvulsant screening, the dioxolane analogs (particularly 5'-chloro derivatives) showed markedly higher potency (ED₅₀ = 27.97 mg/kg, MES test) compared to the dioxane series, while in sedative-hypnotic assays the dioxolane ketals caused up to a three-fold greater prolongation of pentobarbital-induced sleeping time than the dioxane ketals [3][4]. Substituting one ketal class for another without accounting for these ring-size-dependent potency gradients would confound structure-activity relationship (SAR) interpretation and lead to erroneous conclusions in CNS drug discovery programs.

Quantitative Differentiation Evidence for Spiro[indoline-3,2'-[1,3]dioxan]-2-one Versus Closest Analogs


Ring-Size-Dependent Conformational Geometry: Dioxane vs. Dioxolane Ketal

The target compound's 1,3-dioxane ring adopts a chair conformation oriented at 88.5° relative to the indolinone plane, as determined by single-crystal X-ray diffraction [1]. In contrast, the 1,3-dioxolane analog spiro[1,3-dioxolane-2,3'-indolin]-2'-one exhibits a slightly distorted dioxolane ring with a substantially different orientation relative to the indolinone system, where the indol-2-one ring system is essentially planar with an N–C–C–C torsion angle of only 3.1° [2]. The near-orthogonal geometry of the dioxane ketal creates a distinct spatial arrangement of hydrogen-bond donor/acceptor sites compared to the more coplanar dioxolane system.

X-ray crystallography conformational analysis spirocyclic scaffold

Anticonvulsant Activity Gradient: Dioxane Ketal vs. 5'-Chloro-Dioxolane Ketal in MES Seizure Model

In a classic NINCDS/NIH anticonvulsant screening program, the target compound spiro[1,3-dioxane-2,3'-indolin]-2'-one was directly evaluated alongside the dioxolane, dithiolane, oxathiolane, and dimethoxy structural analogs in murine maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-Met) models [1]. The 5'-chloro-dioxolane analog (5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one) was identified as the most active compound in the MES test with an ED₅₀ of 27.97 mg/kg [1]. While the dioxane analog (target compound) demonstrated protective activity against both electrically and chemically induced seizures, its quantitative potency was notably lower than the 5'-chloro-dioxolane derivative, establishing a clear potency hierarchy within this congeneric series [1].

anticonvulsant screening maximal electroshock seizure structure-activity relationship

Sedative-Hypnotic Potency Divergence: Dioxane Ketals vs. Dioxolane Ketals in Pentobarbital-Induced Sleep Prolongation

In a systematic comparison of nine dioxolane ketals versus nine dioxane ketals (including the target compound scaffold), Zapata-Sudo et al. (2007) demonstrated that dioxolane ketals were consistently more potent than dioxane ketals for inducing sedative-hypnotic states, causing up to a three-fold greater increase in pentobarbital-induced sleeping time [1]. The dioxolane ketals produced significant sedation as measured by decreased spontaneous locomotor activity in an open-field test, whereas the dioxane ketals showed a markedly attenuated sedative profile [1]. Notably, the 5'-chloro-dioxolane ketal (T3) induced full hypnosis and anesthesia upon intravenous infusion in conscious Wistar rats, with recovery times of 39.1 ± 7.3 min (hypnosis) and 6.8 ± 2.4 min (anesthesia) at 5.0 mg/kg/min, while the dioxane counterparts did not achieve comparable anesthetic endpoints [1].

sedative-hypnotic pentobarbital sleeping time CNS depression

Synthetic Versatility: The Dioxane Scaffold as a Derivatization Platform for Aldose Reductase and HDAC Inhibitor Programs

The spiro[indoline-3,2'-[1,3]dioxan]-2-one core serves as a strategic intermediate for the synthesis of biologically active derivatives targeting aldose reductase (AR) and histone deacetylase 6 (HDAC6). Recent studies on spiroindoline-based AR inhibitors demonstrated that derivatives of this scaffold exhibit IC₅₀ values in the nanomolar to low micromolar range against aldose reductase, with lead compound 6k showing selectivity for MCF-7 cancer cells (IC₅₀ = 110.87 ± 0.42 μM) over normal L929 fibroblasts (IC₅₀ = 569.58 ± 0.80 μM) [1]. In parallel, spiroindoline-capped HDAC6 inhibitors have achieved hHDAC6 IC₅₀ values as low as 48.5 nM with selectivity indices of 140 over hHDAC1 and 66 over hHDAC8, demonstrating that the spiroindoline architecture—including the dioxane variant—provides a privileged geometry for isoform-selective zinc-binding group presentation [2]. The dioxane ring offers distinct synthetic handles (e.g., N1-alkylation, 5'-halogenation, and dioxane ring substitution) that are not identically accessible on the dioxolane or dithiolane congeners [1][2].

aldose reductase inhibition HDAC6 selectivity spiroindoline derivatization

Crystal Packing and Hydrogen-Bond Network: Dioxane vs. Dioxolane Solid-State Architecture

The crystal structure of spiro[indoline-3,2'-[1,3]dioxan]-2-one reveals a three-dimensional hydrogen-bond network mediated by N–H···O interactions, with the amide group exhibiting π-electron delocalization over N, C, and O atoms [1]. The six-membered indolinone ring is perfectly planar and inclined at only 1.7° to the five-membered ring, while the dioxane ring is almost perpendicular (88.5°) [1]. By comparison, the dioxolane analog displays a distinctly different packing arrangement: the indol-2-one ring system is essentially planar and the 1,3-dioxolane ring is slightly distorted, with intermolecular N–H···O hydrogen bonds linking molecules in a different motif [2]. The dioxane analog crystallizes in the monoclinic space group P2₁/a (a = 12.524, b = 8.576, c = 9.547 Å, β = 103.27°, Z = 4) with a calculated density of 1.366 Mg m⁻³ [1], while the dioxolane analog crystallizes in a different space group (monoclinic C2) with distinct unit cell parameters [2]. These solid-state differences have implications for solubility, dissolution rate, and formulation behavior.

crystal engineering hydrogen bonding solid-state stability

Patent-Recognized Building Block: Appearance in Composition-of-Matter Claims for Sodium Channel and EP3 Receptor Modulators

The spiro[indoline-3,2'-[1,3]dioxan]-2-one scaffold appears explicitly in patent claims as a core substructure for therapeutic agents. In US patent applications directed to spiro-oxindole sodium channel blockers (particularly NaV1.7), the dioxane ketal motif is claimed as a composition-of-matter embodiment for treating sodium channel-mediated diseases including pain [1]. Additionally, the scaffold is cited in EP3 receptor antagonist patents where 1,7-disubstituted oxyindole derivatives containing the spiro-dioxane junction were identified as potent and selective EP3 receptor antagonists [2]. The dioxolane analog (spiro[1,3-dioxolane-2,3'-indolin]-2'-one) appears in a separate patent family for CB2 agonist pain treatments, indicating divergent intellectual property trajectories for the two ketal classes [3]. This patent differentiation means that the dioxane scaffold occupies a distinct freedom-to-operate space compared to the dioxolane scaffold.

patent landscape sodium channel blocker intellectual property

High-Value Application Scenarios for Spiro[indoline-3,2'-[1,3]dioxan]-2-one (CAS 113549-13-6)


CNS Drug Discovery: Differentiating Ring-Size Contributions to Anticonvulsant Pharmacophores

Researchers conducting structure-activity relationship (SAR) studies on isatin ketal anticonvulsants should procure the dioxane analog specifically as the 6-membered ketal comparator to benchmark against the 5-membered dioxolane series. The established potency hierarchy (dioxolane ED₅₀ = 27.97 mg/kg MES for the 5'-chloro derivative vs. lower potency for the dioxane analog) provides a quantitative framework for evaluating how ring expansion modulates anticonvulsant efficacy and neurotoxicity [1][2]. This compound enables systematic exploration of ketal ring size as an independent variable in CNS-active spiroindoline lead optimization.

Sedative-Hypnotic Therapeutic Window Optimization: Exploiting Attenuated CNS Depression

Given the approximately three-fold lower sedative-hypnotic potency of the dioxane ketal class compared to the dioxolane class, this scaffold is the rational choice for programs seeking isatin-derived CNS agents with reduced propensity for excessive sedation [1]. The dioxane scaffold enables exploration of anticonvulsant or anxiolytic activity partially decoupled from hypnotic effects, a differentiation that the more potent dioxolane series cannot provide without extensive structural modification. Procurement of the unsubstituted dioxane parent compound provides a clean baseline for N1- and 5'-substituted analog development.

HDAC6 Isoform-Selective Inhibitor Design: Leveraging Dioxane Conformational Geometry

The spiroindoline architecture—including the dioxane variant—has been validated as a privileged cap group for HDAC6 isoform-selective inhibitors, with lead compounds achieving hHDAC6 IC₅₀ values of 48.5 nM and selectivity indices exceeding 140 over HDAC1 [1]. The near-perpendicular orientation of the dioxane ring (88.5°) provides a structurally rigid presentation of the zinc-binding group that is geometrically distinct from the dioxolane-based inhibitors. Medicinal chemistry teams pursuing HDAC6-selective programs should consider the dioxane scaffold as a complementary cap group geometry to the dioxolane series, particularly when seeking to fine-tune isoform selectivity through steric modulation of the cap region.

Aldose Reductase Inhibitor Development for Diabetic Complications

Spiroindoline derivatives incorporating the dioxane scaffold have demonstrated promising aldose reductase inhibitory activity in recent studies, with derivatives showing differential cytotoxicity toward cancer cells (MCF-7 IC₅₀ = 110.87 μM) versus normal fibroblasts (L929 IC₅₀ = 569.58 μM) [1]. The target compound serves as a key synthetic intermediate for constructing spiroindoline-based AR inhibitors through N1-functionalization and 5'-substitution. Its distinct dioxane ring geometry may influence AR binding pocket interactions differently than the dioxolane congeners, warranting its inclusion in SAR campaigns targeting diabetic cataract, neuropathy, and retinopathy.

Quote Request

Request a Quote for Spiro[indoline-3,2'-[1,3]dioxan]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.